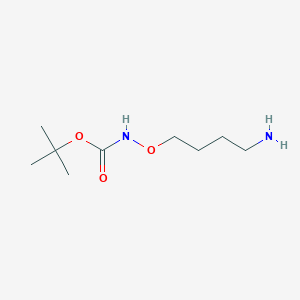

tert-Butyl 4-aminobutoxycarbamate

Description

Conceptual Frameworks for Synthetic Precursors in Bioconjugation

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, relies heavily on the design of synthetic precursors. These precursors are typically small molecules equipped with one or more reactive functional groups that can form stable covalent bonds with specific functionalities on the target biomolecule. The conceptual framework for these precursors revolves around principles of chemoselectivity, biocompatibility, and the preservation of the biological activity of the modified biomolecule.

A key concept is the use of bioorthogonal chemistry, which refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Synthetic precursors designed for bioconjugation often feature bioorthogonal reactive handles. The aminooxy group present in tert-Butyl 4-aminobutoxycarbamate is a prime example of such a handle. It reacts chemoselectively with aldehydes and ketones to form stable oxime linkages under mild, aqueous conditions, a reaction that is largely orthogonal to the functional groups found in biological systems. nih.govresearchgate.net This allows for the precise and targeted modification of biomolecules that have been engineered to contain a carbonyl group.

Significance of Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of complex molecules, particularly those with multiple functional groups, necessitates the use of protecting groups. These are chemical moieties that temporarily block a reactive site to prevent it from participating in a chemical reaction, only to be removed at a later stage. An essential strategy in this context is the concept of orthogonal protection, where multiple protecting groups are employed, each of which can be removed under a specific set of conditions without affecting the others. bham.ac.ukfiveable.me This allows for the selective deprotection and reaction of different functional groups within the same molecule in a controlled, stepwise manner.

The tert-butoxycarbonyl (Boc) group, which protects the amine functionality in this compound, is a cornerstone of orthogonal synthesis strategies. The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality is crucial. For instance, in a synthetic scheme involving this compound, the Boc group can remain intact while the aminooxy group is reacted with a carbonyl-containing molecule. Subsequently, the Boc group can be removed to expose the primary amine for further functionalization, such as amide bond formation. This stepwise reactivity is fundamental to building complex, multifunctional molecules. fiveable.me

Overview of Multifunctional Linkers in Chemical Biology Research

Multifunctional linkers are molecules that possess two or more reactive functional groups, enabling the connection of two or more different molecular entities. These linkers are critical components in various areas of chemical biology research, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and molecular probes for imaging and diagnostics. The nature of the linker—its length, flexibility, and the type of reactive groups it contains—can significantly influence the properties and efficacy of the final conjugate.

Heterobifunctional linkers, such as this compound, are particularly valuable because they allow for the sequential and directed conjugation of different molecules. The presence of two distinct reactive moieties—in this case, a protected amine and an aminooxy group—prevents self-polymerization and allows for a controlled, stepwise assembly of the desired conjugate. The four-carbon aliphatic chain in this compound provides a flexible spacer, which can be important for ensuring that the conjugated molecules can adopt their optimal conformations and interact effectively with their biological targets. The strategic combination of a stable, yet deprotectable, amine and a chemoselective aminooxy group within a single molecule makes this compound a versatile tool for the construction of precisely defined bioconjugates. acs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20N2O3 | |

| Molar Mass | 204.27 g/mol | |

| Appearance | - | - |

| Boiling Point | - | - |

| Melting Point | - | - |

| Solubility | - | - |

| CAS Number | 118173-26-5 (related structure) | chemadvin.com |

Detailed Research Findings: Synthesis and Application

A general representation of the synthesis could be:

Monoprotection of 1,4-diaminobutane (B46682): Reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to yield tert-butyl (4-aminobutyl)carbamate. nih.gov

Conversion to N-hydroxyphthalimide derivative: The resulting primary amine can then be reacted with a suitable reagent like N-hydroxyphthalimide under Mitsunobu conditions.

Hydrazinolysis: Finally, treatment with hydrazine (B178648) would cleave the phthalimide (B116566) group to release the free aminooxy group, yielding this compound.

The utility of this linker is exemplified in the construction of various bioconjugates. For instance, the aminooxy group can be used to attach the linker to a glycoprotein (B1211001) that has been oxidized to generate aldehyde groups on its carbohydrate moieties. nih.gov After this conjugation, the Boc group on the other end of the linker can be deprotected to reveal a primary amine. This amine can then be coupled to another molecule of interest, such as a fluorescent dye, a drug molecule, or a solid support for affinity chromatography. This strategy allows for the creation of well-defined, site-specifically modified biomolecules with diverse functionalities. iris-biotech.de

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminobutoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZGCGDOIRDAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630922 | |

| Record name | tert-Butyl (4-aminobutoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203435-53-4 | |

| Record name | tert-Butyl (4-aminobutoxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Aminobutoxycarbamate

Retrosynthetic Analysis of the Carbamate (B1207046) and Aminooxy Functionalities

A retrosynthetic analysis of tert-butyl 4-aminobutoxycarbamate reveals key disconnections to identify plausible starting materials and synthetic routes. researchgate.nettestbook.com The target molecule can be conceptually disassembled at the carbamate and aminooxy linkages. The primary disconnection is at the N-O bond of the aminooxy group, leading to a 4-substituted butanol derivative and a protected hydroxylamine (B1172632) species. The carbamate group, specifically the tert-butoxycarbonyl (Boc) protecting group, can be traced back to a suitable Boc-protection agent. This analysis suggests a convergent synthesis where a functionalized four-carbon chain is prepared separately and then coupled with a protected hydroxylamine equivalent.

Precursor Synthesis and Derivatization Routes

The synthesis of this compound hinges on the preparation of key precursors that are subsequently combined. These routes typically involve the synthesis of an azido-functionalized intermediate, which serves as a masked aminooxy group, and the introduction of the carbamate moiety.

Synthesis of Azido-Functionalized Intermediates

A common strategy for introducing the aminooxy functionality involves the use of an azide (B81097) as a precursor. This approach leverages the robust nature of the azide group, which can be readily reduced to an amine at a later stage.

The synthesis often commences with a bifunctional four-carbon starting material, such as butane-1,4-diol. nih.gov One of the hydroxyl groups can be selectively protected, followed by the conversion of the remaining hydroxyl group to a good leaving group, typically a bromide. This bromination can be achieved using various brominating agents. google.com Subsequently, the bromide is displaced by an azide ion (from a source like sodium azide) in a nucleophilic substitution reaction (SN2) to yield the corresponding azido-alkanol. nih.gov This azido-functionalized intermediate is a crucial building block for the final product.

Alternatively, the synthesis can start from but-2-ene-1,4-dioic acid, which is first esterified and then hydrogenated to produce butane-1,4-diol. google.comresearchgate.net Another approach involves the direct hydroxyazidation of alkenes, although this may be less common for preparing simple alkyl azides. chemrevlett.com The ring-opening of epoxides with an azide source is also a well-established method for generating β-azido alcohols. orgchemres.orgorgchemres.org

Introduction of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) is a key reagent for introducing the Boc-protected aminooxy group. mdpi.comsigmaaldrich.com It can react with alkyl halides, such as the bromo-functionalized intermediate described earlier, in a nucleophilic substitution reaction. nih.govyoutube.com This reaction is typically carried out in the presence of a base to deprotonate the hydroxylamine, enhancing its nucleophilicity. The reaction of N,N'-di-tert-butoxycarbonylhydroxylamine with alkyl bromides also provides a route to alkoxyamine derivatives. nih.gov

The introduction of the Boc group can also be achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) on a free amino or hydroxylamino group. rsc.orggoogle.com For instance, after the formation of the aminooxy linkage, the resulting primary amine can be protected with Boc2O.

Terminal Functional Group Transformation

The final step in the synthesis of this compound involves the transformation of the azide group into the desired primary amine. This is typically achieved through a reduction reaction. A common and effective method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and high-yielding.

Functionalization of a four-carbon chain, often starting from butane-1,4-diol, to introduce a leaving group (e.g., bromide) at one end and an azide at the other.

Reaction of the resulting azido-alcohol with a suitable reagent to introduce the Boc-protected hydroxylamine moiety.

Reduction of the azide group to a primary amine to yield the final product, this compound.

An alternative pathway could involve the initial formation of the O-alkylated hydroxylamine followed by the introduction of the Boc protecting group and subsequent functional group interconversion at the other end of the four-carbon chain. The choice of the specific route often depends on the availability of starting materials, desired yield, and ease of purification.

Alternative Reductive Amination Protocols

Reductive amination provides a versatile alternative for the synthesis of this compound. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine source, in this case, ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. youtube.com For the synthesis of the target compound, a key precursor required is an aldehyde, specifically tert-butyl (4-oxobutoxy)carbamate. nih.gov

The synthesis of this aldehyde can be achieved through the oxidation of the corresponding alcohol, tert-butyl (4-hydroxybutoxy)carbamate. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Mild oxidation conditions, such as those employing pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are generally preferred.

Once the aldehyde precursor is in hand, the reductive amination can proceed. The aldehyde is reacted with ammonia, which can be used in the form of ammonium (B1175870) acetate (B1210297) or a solution of ammonia in an alcohol. This reaction forms an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. orgsyn.org

Table 2: Representative Reaction Conditions for the Reductive Amination of tert-Butyl (4-oxobutoxy)carbamate

| Entry | Amine Source | Reducing Agent | Solvent | pH | Yield (%) |

| 1 | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 6-7 | 85 |

| 2 | Ammonia in Ethanol | Sodium Triacetoxyborohydride | Dichloromethane | N/A | 89 |

| 3 | Ammonium Formate | Palladium on Carbon/H₂ | Ethanol | N/A | 82 |

Note: The data in this table are representative and based on general procedures for reductive amination.

The one-pot nature of reductive amination makes it an attractive and step-economical approach. The reaction progress is often monitored by the disappearance of the aldehyde starting material. Purification is typically achieved through an aqueous workup to remove the excess reagents and byproducts, followed by column chromatography of the organic extract to isolate the pure this compound.

Mechanistic Applications of Tert Butyl 4 Aminobutoxycarbamate in Ligation Chemistry

Dual Bioorthogonal Ligation Strategies Enabled by the Compound

The unique bifunctional nature of tert-Butyl 4-aminobutoxycarbamate makes it an ideal candidate for dual bioorthogonal ligation strategies. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The ability to perform two such reactions with a single linker molecule opens up possibilities for dual labeling of viruses, cells, or complex biomolecules. nih.gov

The compound features an oxyamino group (—O-NH₂) and a Boc-protected primary amine . The oxyamino moiety is primed for a highly specific reaction with aldehydes or ketones to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry due to its high chemoselectivity and the stability of the resulting oxime ether linkage. rsc.orgnih.gov

Simultaneously, the primary amine, after removal of the acid-labile Boc protecting group, becomes available for a second, orthogonal conjugation reaction. This primary amine can be targeted by various amine-reactive electrophiles, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, allowing for the attachment of a different molecular probe, a drug, or a surface anchor. This dual functionality allows researchers to "click" two different molecules onto the linker, which can then be used to bridge two proteins, label a target with two different reporters (e.g., a fluorophore and a biotin (B1667282) tag), or construct more complex macromolecular architectures. The integration of two distinct and efficient bioorthogonal reactions through such a linker is a powerful method for advanced biological studies. nih.gov

Oxime Ligation via the Oxyamino Group

The reaction between the oxyamino group of this compound and a carbonyl group (aldehyde or ketone) on a target molecule is known as oxime ligation. rsc.orgnih.gov This reaction is prized for its reliability, mild reaction conditions, and the hydrolytic stability of the formed oxime bond. rsc.org It proceeds without the need for metal catalysts that can be problematic for certain proteins. rsc.org

Reaction Kinetics and Efficiency in Aqueous Media

Oxime ligation is typically performed in aqueous media, which is compatible with most biological molecules. rsc.org The optimal pH for this reaction is generally in the acidic range of 4-5. rsc.orgnih.govnih.gov Under these conditions, protonation of the carbonyl group activates it for nucleophilic attack by the oxyamino group. However, many biomolecules have limited stability or solubility at acidic pH. nih.govresearchgate.net

At neutral pH (pH 7), the uncatalyzed reaction rate can be slow, particularly when dealing with low concentrations of reactants or less reactive ketones. nih.govnih.gov The efficiency of the ligation is driven by the concentration of the reactants; thus, solubility can be a limiting factor. rsc.orgnih.gov For applications requiring rapid conjugation, such as in radiochemistry with short-lived isotopes like ¹⁸F, these slower kinetics can be a significant drawback. rsc.orgnih.gov

Catalytic Enhancements in Oxime Formation

To overcome the slow reaction rates at physiological pH, nucleophilic catalysts are often employed. Aniline (B41778) was one of the first catalysts used to accelerate oxime formation. nih.govresearchgate.net The mechanism involves the formation of a more reactive Schiff base intermediate between the aniline catalyst and the carbonyl compound, which is then readily attacked by the oxyamino group. researchgate.net

More recently, substituted anilines have been developed that offer superior catalytic activity. nih.govresearchgate.net In particular, anilines with electron-donating groups have been shown to be highly effective. Catalysts like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have demonstrated significantly enhanced reaction rates compared to aniline. nih.govresearchgate.netnih.gov The higher aqueous solubility of mPDA allows it to be used at greater concentrations than aniline, leading to more efficient catalysis. nih.govacs.org In a model system, p-phenylenediamine was found to increase the rate of protein PEGylation at pH 7 by 120-fold compared to the uncatalyzed reaction and was about 20-fold faster than the aniline-catalyzed reaction. nih.govresearchgate.net These catalysts enable efficient oxime ligations under mild conditions and at low micromolar reactant concentrations. nih.gov

| Catalyst | Relative Efficiency | Key Characteristics |

| None | Baseline | Very slow at neutral pH. nih.gov |

| Aniline | Moderate | Accelerates reaction, but can be slow at neutral pH. nih.govnih.gov |

| m-phenylenediamine (mPDA) | High | Up to 15 times more efficient than aniline; highly water-soluble. nih.govacs.org |

| p-phenylenediamine (pPDA) | Very High | ~20-fold faster than aniline at pH 7; effective even at low mM concentrations. nih.govresearchgate.net |

Intein-Mediated Ligation Facilitated by the Primary Amine

Inteins are protein segments that can excise themselves from a precursor protein while ligating the flanking sequences (exteins) with a native peptide bond. wikipedia.org This natural process of protein splicing has been harnessed for protein engineering in a technology known as Intein-Mediated Protein Ligation (IPL) or Expressed Protein Ligation (EPL). nih.govnih.gov This technique allows for the C-terminal modification of proteins, a task that is challenging with traditional methods. nih.gov

Role in Native Chemical Ligation (NCL) Variants

Native Chemical Ligation (NCL) is a powerful method for synthesizing large proteins by joining unprotected peptide segments. nih.govmdpi.com The canonical NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govnih.gov

Intein-mediated ligation is a variant of NCL where the required peptide thioester is generated biologically. nih.gov A target protein is expressed as a fusion with an intein. The intein is then induced to undergo the initial step of splicing, which is an N-to-S acyl shift, creating a C-terminal thioester on the target protein. nih.govresearchgate.net This protein-thioester can then be ligated to a synthetic peptide or another molecule containing an N-terminal cysteine. nih.gov

The deprotected primary amine of this compound can potentially act as a nucleophile in a non-native variant of this ligation. Instead of an N-terminal cysteine, the primary amine could attack the intein-generated thioester. This would form a stable, non-native amide (isopeptide) bond, effectively ligating the molecule to the C-terminus of the target protein. While this does not produce a native peptide backbone as in true NCL, it represents a powerful method for attaching linkers, probes, or other functionalities to a specific protein site.

Mechanism of N,S-Acyl Transfer and Trans-splicing Initiation

The process of intein-mediated ligation begins with the first step of the canonical protein splicing pathway. nih.govnih.gov This mechanism is initiated by a nucleophilic attack on a peptide bond by a nearby side chain. wikipedia.org

| Step | Description |

| 1. N-S Acyl Shift | The process starts when the first residue of the intein, typically a cysteine or serine, performs a nucleophilic attack on the carbonyl carbon of the preceding peptide bond (at the C-terminus of the target protein or N-extein). This intramolecular reaction converts the amide bond into a more reactive thioester (or ester) intermediate. nih.govresearchgate.netresearchgate.net |

| 2. Thioester Formation | The result of the N-S acyl shift is a protein with a C-terminal thioester, which is the key reactive intermediate for EPL. nih.govnih.gov |

| 3. Nucleophilic Attack | In a subsequent step, an external nucleophile attacks the newly formed thioester. In canonical NCL, this is the thiol group of an N-terminal cysteine. nih.gov In a variant application, the primary amine of a molecule like deprotected this compound could serve as this nucleophile. |

| 4. Ligation | The attack by the nucleophile displaces the intein and forms a new bond, ligating the molecule to the protein's C-terminus. If the nucleophile is the primary amine, a stable amide bond is formed. nih.gov |

This sequence of events, starting from the intein-catalyzed N-S acyl transfer to the final ligation, provides a robust platform for site-specific protein modification. The ability to use amine nucleophiles in variants of this reaction expands the toolkit for protein chemists, allowing for the incorporation of diverse molecular entities at the C-terminus of proteins.

Chemoselective Reactivity and Orthogonality Considerations

The synthetic utility of this compound as a bifunctional linker is fundamentally dependent on the distinct reactivity of its two terminal functional groups: the aminoxy group (H₂N-O-) and the tert-butyloxycarbonyl (Boc) protected amine. The ability to address these sites independently under specific reaction conditions—a concept known as orthogonality—is crucial for its application in sequential ligation strategies.

The primary reactive center for bioconjugation is the nucleophilic aminoxy moiety. This group undergoes a highly chemoselective reaction with electrophilic carbonyl compounds, such as aldehydes and ketones, to form a stable oxime bond. nih.govrsc.org This reaction, known as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, typically at a pH between 4 and 5. acs.org The rate of oxime formation can be significantly accelerated by nucleophilic catalysts like aniline and its derivatives. rsc.orgacs.org The reaction's high chemoselectivity means it can be performed in the presence of a wide array of other functional groups, including the Boc-protected amine at the other end of the molecule, which remains inert under these conditions. rsc.orgorganic-chemistry.org

Conversely, the Boc group is a robust protecting group for the primary amine, stable to the basic and nucleophilic conditions often employed in synthesis, including the slightly acidic to neutral conditions of oxime ligation. organic-chemistry.orgnih.gov Its removal, or deprotection, is achieved under specific and orthogonal conditions, most commonly with strong anhydrous acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. youtube.comwikipedia.org This cleavage process is also tolerant of the pre-formed oxime linkage, which is stable to these acidic conditions.

This orthogonal "protect-react-deprotect-react" strategy allows for a stepwise construction of complex molecular architectures. First, the aminoxy group is used to ligate the molecule to a carbonyl-containing substrate. Following this initial conjugation, the Boc group is removed to expose the primary amine, which then becomes available for a second, different chemical transformation, such as acylation or alkylation, without affecting the first linkage. This chemoselective and orthogonal reactivity is paramount for its use in creating well-defined bioconjugates, surface modifications, and complex polymer structures.

Table 1: Chemoselective and Orthogonal Reactions of this compound

| Functional Group | Reactive Partner | Typical Reaction Conditions | Resulting Group/Linkage | Orthogonality |

| Aminoxy (-ONH₂) | Aldehyde or Ketone | Aqueous buffer (pH 4-5), Aniline catalyst rsc.orgacs.org | Oxime Bond | Stable during Boc deprotection with acid. youtube.com |

| Boc-protected Amine | Strong Acid (e.g., TFA) | Anhydrous Dichloromethane (DCM) youtube.comwikipedia.org | Primary Amine (-NH₂) | Stable during oxime ligation. organic-chemistry.org |

Applications in the Construction of Complex Macromolecular Architectures

Synthesis of Macrocyclic Organo-Peptide Hybrids (MOrPHs)

Macrocyclic organo-peptide hybrids (MOrPHs) are a class of molecules that combine the structural diversity of organic scaffolds with the biological relevance of peptides. nih.gov This hybrid nature offers the potential for enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic properties compared to linear peptides. The synthesis of MOrPHs often involves the cyclization of a linear precursor, a process where tert-Butyl 4-aminobutoxycarbamate and its derivatives can play a critical role.

The formation of MOrPHs is guided by key design principles that ensure efficient and selective cyclization. A common strategy involves a dual ligation process between a synthetic precursor, which can be derived from this compound, and a biosynthetic peptide precursor. rochester.edu The design often incorporates bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

One such strategy employs a chemo-biosynthetic approach where a recombinant precursor protein is ligated with a bifunctional, oxyamino/1,3-amino-thiol compound. nih.gov An efficient synthetic route has been developed to access various synthetic precursors that incorporate a 2-amino-mercaptomethyl-aryl (AMA) moiety, which has been found to be crucial for macrocyclization. nih.gov The process can proceed through two possible pathways: the formation of an oxime adduct followed by intramolecular cyclization, or an initial intein-mediated splicing event followed by intramolecular oxime ligation. rochester.edu The efficiency of MOrPH formation has been demonstrated across peptide sequences ranging from four to 15 amino acids. nih.gov

| Precursor Type | Key Functional Groups | Ligation Chemistry | Reference |

| Synthetic Precursor | Oxyamine, 1,3-amino-thiol | Oxime ligation, Thiol-disulfide exchange | nih.gov |

| Biosynthetic Precursor | Peptide sequence, Intein fusion | Intein-mediated splicing | rochester.edu |

The generation of large and diverse libraries of MOrPHs is essential for screening and identifying molecules with desired biological activities. nih.gov Combinatorial approaches, which involve the systematic combination of different building blocks, are employed to create these libraries. The versatility of the MOrPH synthesis methodology allows for the integration of various non-peptidic organic linkers with ribosomally derived polypeptide sequences. nih.gov

This is often achieved through the chemoselective and bioorthogonal ligation of azide (B81097)/hydrazide-based synthetic precursors with intein-fused polypeptides that contain a side-chain alkyne functionality. nih.gov This CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition)/hydrazide-mediated cyclization has proven to be highly efficient for a range of target peptide sequences (4-12 residues) and various mono- and diaryl-based synthetic precursors. nih.gov The ability to systematically vary both the peptide sequence and the organic scaffold enables the creation of highly diverse MOrPH libraries, which are valuable for exploring new chemical space and identifying novel therapeutic leads. nih.govnih.gov

Engineering of Modified Proteins and Peptides

The precise modification of proteins and peptides is a powerful tool for enhancing their stability, modulating their activity, and introducing novel functionalities. This compound and related compounds serve as valuable building blocks in these engineering efforts.

The introduction of unnatural amino acids (UAAs) at specific sites within a protein sequence allows for the creation of proteins with novel chemical and biological properties. nih.govnih.gov This is typically achieved by expanding the genetic code to assign a unique codon, often an amber stop codon (UAG), to the UAA. nih.govnih.gov A key component of this technology is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes the UAA and its corresponding codon. nih.gov

While direct references to the use of this compound in this specific context are not prevalent in the provided search results, the principle of incorporating amino acids with reactive handles like the aminooxy group is well-established. For instance, (aminooxy)acetic acid has been successfully incorporated into proteins, demonstrating the feasibility of introducing this functionality. elsevierpure.com The protected amine of this compound could be deprotected after incorporation to provide a reactive primary amine for further modifications.

Cyclization is a widely used strategy to stabilize the tertiary structure of proteins and peptides, often leading to increased resistance to thermal and chemical stress. nih.gov Various methods exist for protein macrocyclization, including head-to-tail cyclization, side-chain to side-chain cyclization, and rebridging of disulfide bonds. nih.govnih.govresearchgate.net

The bifunctional nature of molecules derived from this compound makes them suitable for crosslinking strategies. For example, a molecule with two reactive groups can be used to link two specific amino acid side chains within a protein, creating a cyclic structure. This has been demonstrated with other crosslinking reagents to increase the thermal stability of proteins like β-lactamase. nih.gov The length and nature of the linker can influence the degree of stabilization. nih.gov While the direct use of this compound for this purpose is not explicitly detailed, its derivative chemistries are highly relevant to these strategies. For instance, a strategy to generate bicyclic peptides has been described that involves peptide macrocyclization using a bifunctional oxyamine/1,3-amino-thiol synthetic precursor, followed by intramolecular disulfide bond formation. rsc.org

| Cyclization Strategy | Description | Key Features |

| Head-to-Tail Cyclization | The N-terminus and C-terminus of a protein are joined by an amide bond. nih.gov | Can be achieved chemically or enzymatically. researchgate.net |

| Side-Chain Cyclization | Two amino acid side chains within the protein are linked together. | Allows for more flexibility in the choice of cyclization points. |

| Disulfide Rebridging | Existing disulfide bonds are reduced and then re-formed with a synthetic linker. nih.gov | Can introduce linkers with different properties. |

Development of Advanced Bioconjugates for Research Probes

Bioconjugation, the process of linking a biomolecule to another molecule, is fundamental for creating research probes to study biological processes. The aminooxy group of this compound is particularly useful for this application due to its ability to react specifically with aldehydes and ketones to form stable oxime linkages.

This chemoselective ligation is a cornerstone of bioorthogonal chemistry, allowing for the labeling of proteins and other biomolecules in complex biological environments. For example, a protein containing a site-specifically incorporated UAA with a ketone or aldehyde side chain can be selectively labeled with a probe containing an aminooxy group. This enables a wide range of applications, including fluorescence imaging, affinity purification, and the study of protein-protein interactions.

The Role of this compound in Advanced Macromolecular Construction

The chemical compound this compound has emerged as a versatile building block in the field of chemical biology and materials science. Its unique bifunctional nature, featuring a protected aminooxy group and a terminal primary amine, allows for the strategic and sequential construction of complex molecular architectures. This article explores the specific applications of this compound in the realm of macromolecular engineering, focusing on its utility in labeling methodologies and the assembly of multicomponent molecular systems.

The structure of this compound is ideally suited for serving as a molecular linker. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the aminooxy functionality, which can be selectively removed under acidic conditions to reveal a highly reactive nucleophilic aminooxy group. nih.gov This group can then chemoselectively react with aldehydes or ketones to form stable oxime linkages. researchgate.netrsc.org Simultaneously, the terminal primary amine offers a handle for another distinct conjugation reaction, such as amide bond formation or, as will be discussed, intein-mediated ligation. nih.gov This orthogonality makes the compound a powerful tool for assembling disparate molecular components into a single, complex architecture.

The core of labeling and tagging strategies often relies on the ability to covalently attach a reporter molecule (like a fluorescent dye or a purification tag) to a target biomolecule. The aminooxy group, unmasked from this compound, is particularly well-suited for this purpose through a process known as oxime ligation. researchgate.netnih.gov

Oxime Ligation for Bioconjugation:

The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) is a form of "click chemistry"—a class of reactions that are high-yielding, selective, and biocompatible. researchgate.netrsc.org This reaction can be performed under mild aqueous conditions, which is crucial for maintaining the structure and function of sensitive biomolecules like proteins and nucleic acids. researchgate.net The resulting oxime bond is significantly more stable towards hydrolysis than a corresponding imine (Schiff base), ensuring a durable linkage between the label and the target. researchgate.net

While direct studies detailing the use of this compound for labeling are not prevalent, the principle is well-established with analogous aminooxy-containing linkers. researchgate.net The general methodology would involve two key steps:

Introduction of a Carbonyl Group: A ketone or aldehyde functionality is introduced into the target macromolecule (e.g., a protein) through genetic encoding of an unnatural amino acid containing a ketone side chain, such as p-acetyl-phenylalanine. nih.gov

Conjugation via Oxime Ligation: The Boc-protected this compound would first be conjugated to a reporter molecule (e.g., a fluorophore) via its primary amine. Following this, the Boc group is removed to expose the aminooxy group, which can then be selectively reacted with the carbonyl group on the target macromolecule to form a stable oxime bond, thus effectively labeling the macromolecule.

This strategy allows for the site-specific labeling of macromolecules, providing a precise tool for studying their localization, interactions, and dynamics within complex biological systems.

A notable application of this compound has been demonstrated in the synthesis of complex, macrocyclic organo-peptide hybrids. nih.gov These structures are of significant interest in drug discovery and materials science due to their constrained conformations, which can lead to enhanced biological activity and stability.

In a study by the Royal Society of Chemistry, this compound was synthesized and used as a key bifunctional linker to create a macrocycle from a linear peptide precursor. nih.gov The synthesis of the linker itself proceeds through a multi-step route, as summarized in the table below.

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 1,4-dibromobutane | Sodium azide | 1-azido-4-bromobutane | 64% |

| 2 | 1-azido-4-bromobutane | N-Boc-hydroxylamine, DBU | tert-butyl-4-azidobutoxycarbamate | 75% |

| 3 | tert-butyl-4-azidobutoxycarbamate | Triphenylphosphine, Water | tert-butyl-4-aminobutoxycarbamate | Not specified |

Data sourced from the supplementary information of a Chemical Communications article. nih.gov

The researchers then utilized this linker in a dual-ligation strategy to cyclize a linear peptide. The process involved:

Oxime Bond Formation: The linear peptide was engineered to contain a ketone group (from a p-acetyl-phenylalanine residue) at one end. The Boc-protected aminooxy group of the linker was deprotected, and the resulting aminooxy functionality reacted with the peptide's ketone to form a stable oxime bond. nih.gov

Intein-Mediated Ligation: The other end of the linker, possessing the primary amine, then participated in a second ligation reaction. This reaction was mediated by an intein (a protein splicing element) at the other end of the peptide, which catalyzed the formation of a new peptide bond between the linker's amine and the peptide backbone, thereby closing the macrocycle. nih.gov

This elegant strategy showcases the utility of this compound as a molecular bridge, enabling the assembly of a complex, constrained architecture from a linear precursor. The orthogonality of its functional groups was paramount to the success of this sequential, dual-ligation approach.

Advanced Research Avenues and Methodological Advancements

Exploration of Structure-Activity Relationships in Ligation Tags

The unique structure of tert-Butyl 4-aminobutoxycarbamate, featuring a protected amine and a terminal aminooxy group, makes it an intriguing candidate for bioconjugation and ligation technologies. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for deprotection under mildly acidic conditions. This characteristic is highly valuable in the synthesis of complex biomolecules.

Researchers are investigating the structure-activity relationships (SAR) of this and structurally similar compounds to optimize their performance as ligation tags. The length and composition of the butyl chain, for instance, can influence the efficiency and kinetics of ligation reactions. Modifications to this linker can impact the stability and solubility of the resulting conjugate. Understanding these relationships is crucial for designing more effective bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Development of Novel Scaffolds and Linkers based on the Chemical Compound's Core Structure

The core structure of this compound serves as a versatile scaffold for the synthesis of novel chemical entities. Its bifunctional nature, with two distinct reactive ends, allows for its use as a linker to connect different molecular fragments. This is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. While research has highlighted similar compounds like tert-Butyl (5-aminopentyl)carbamate for PROTAC synthesis, the principles extend to the potential applications of this compound. nih.gov

The development of novel linkers based on this compound's backbone could lead to PROTACs with improved properties, such as enhanced cell permeability and optimized degradation of target proteins. The flexibility and chemical properties of the linker are critical for the proper orientation of the two ends of the PROTAC, which in turn dictates its efficacy.

Computational Modeling and Simulation of Reaction Mechanisms

To accelerate the design and optimization of molecules based on this compound, computational modeling and simulation techniques are being increasingly employed. Density Functional Theory (DFT) studies, for example, can provide insights into the electronic structure and reactivity of the molecule. Such computational approaches have been used to study the structure of complex molecules that incorporate a tert-butyl carboxylate group. researchgate.net

By simulating the reaction mechanisms, researchers can predict the most likely pathways for ligation and other transformations. This in-silico approach saves significant time and resources compared to traditional trial-and-error laboratory experiments. Molecular dynamics simulations can also be used to study the conformational behavior of linkers derived from this compound, providing valuable information for the design of more rigid or flexible linkers as needed for specific applications.

Integration with High-Throughput Screening Platforms for Library Synthesis

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. bldpharm.com The integration of this compound into HTS platforms is a promising avenue for the discovery of new lead compounds. Its properties make it suitable for use in the automated synthesis of compound libraries. nih.gov

Emerging Perspectives and Future Directions in Chemical Biology

Innovations in Catalyst-Free Bioconjugation

A significant challenge in chemical biology is the development of robust and efficient methods for linking molecules to proteins and peptides under physiological conditions without the need for potentially denaturing catalysts. In this context, tert-butyl 4-aminobutoxycarbamate has been utilized as a key building block in an innovative catalyst-free bioconjugation strategy.

Researchers have detailed the synthesis of this compound as a precursor to a bifunctional linker designed for a dual oxime/intein-mediated tandem ligation process. rochester.edursc.org The synthesis involves a multi-step process starting from commercially available materials, culminating in the desired compound.

Synthesis of this compound:

| Step | Reactants | Reagents | Product |

| 1 | 1-bromo-4-chlorobutane | Sodium azide (B81097) | 1-azido-4-chlorobutane |

| 2 | 1-azido-4-chlorobutane | N-Boc-hydroxylamine, DBU | tert-butyl-4-azidobutoxycarbamate |

| 3 | tert-butyl-4-azidobutoxycarbamate | Triphenylphosphine, water | This compound |

This compound is then further modified to create a linker molecule possessing both an oxyamino group and an amino-thiol moiety. This dual-functionalized linker is central to a catalyst-free ligation strategy that combines two highly specific and bioorthogonal reactions: oxime formation and intein-mediated splicing. rochester.edu The oxyamino group reacts selectively with a keto group, such as that on the unnatural amino acid p-acetylphenylalanine (pAcF) incorporated into a protein, while the amino-thiol group participates in an intein-catalyzed cyclization and cleavage reaction. rochester.edursc.org This dual ligation approach proceeds efficiently in aqueous buffer without the need for any external catalysts, representing a significant advancement in creating complex biomolecular architectures under mild conditions. rochester.edu

Expansion into Next-Generation Protein and Peptide Engineering

The ability to construct complex, non-linear peptide and protein architectures is a cornerstone of next-generation protein and peptide engineering. The catalyst-free bioconjugation method enabled by this compound-derived linkers opens up new avenues for creating macrocyclic organo-peptide hybrids (MOrPHs). rochester.edu

Macrocyclic peptides often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts, making them attractive candidates for therapeutic and diagnostic applications. The dual oxime/intein-mediated ligation strategy allows for the efficient macrocyclization of peptides containing an N-terminal p-acetylphenylalanine and a C-terminal intein fusion. rochester.edursc.org

Characteristics of the Oxime/Intein-Mediated Ligation:

| Feature | Description | Reference |

| Catalyst-Free | The reaction proceeds without the need for external metal or chemical catalysts. | rochester.edu |

| Bioorthogonality | The oxime formation and intein splicing reactions are mutually compatible and do not interfere with each other or with most biological functionalities. | rochester.edu |

| Efficiency | The ligation has been shown to be efficient for a variety of peptide sequences of varying lengths. | rochester.edursc.org |

| Versatility | The method allows for the creation of diverse macrocyclic structures by varying both the peptide sequence and the nature of the linker. | rochester.edu |

This methodology provides a powerful tool for generating libraries of structurally diverse macrocyclic peptides. The ability to genetically encode the peptide portion of the MOrPHs and then subject them to this chemical cyclization strategy represents a significant step forward in the exploration of new peptide-based therapeutics and probes. rochester.edu

Potential for Synthetic Biology Tool Development

The principles of synthetic biology involve the design and construction of new biological parts, devices, and systems. The development of robust and versatile methods for creating large, diverse libraries of molecules with the potential for specific biological activities is a key aspect of this field.

The MOrPH platform, which relies on the unique properties of linkers derived from this compound, has the potential to be a powerful tool for synthetic biology. By combining genetic encoding of the peptide component with a highly efficient and chemoselective chemical cyclization, it is possible to generate vast libraries of MOrPHs. rochester.edu These libraries can then be coupled with high-throughput screening or selection methods, such as phage display or yeast surface display, to identify macrocyclic molecules with high affinity and specificity for a target of interest. rochester.edursc.org

This approach essentially creates a new tool for the discovery of ligands, inhibitors, and probes for a wide range of biological targets. The ability to rapidly generate and screen large numbers of structurally constrained peptides offers a significant advantage over traditional linear peptide screening. The development of such platforms for molecular discovery is a key goal of synthetic biology, and the unique chemistry enabled by this compound-derived linkers provides a novel and powerful means to achieve this. rochester.edu

Q & A

Q. What are the established synthetic routes for preparing tert-Butyl 4-aminobutoxycarbamate, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : The compound is typically synthesized via a carbamate protection strategy. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C .

- Key Variables : Reaction time (4–24 hours), solvent polarity, and stoichiometric ratios of Boc anhydride to the amine precursor significantly affect yield. For instance, excess Boc anhydride (1.2–1.5 equivalents) ensures complete protection of the amine group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water) is recommended for isolating the product.

Q. How can researchers characterize this compound, and which analytical techniques are most reliable?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR are critical for verifying the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and carbamate linkage (δ ~155 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight (e.g., CHNO: theoretical 202.13 g/mol).

- Melting Point : Compare observed values (e.g., 103–106°C for analogous tert-butyl carbamates) with literature .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

Methodological Answer:

-

Storage Conditions :

Factor Recommendation Reference Temperature -20°C in a freezer, sealed under inert gas (N) Light Amber glass vials to prevent photodegradation Moisture Store with desiccants (e.g., molecular sieves) -

Decomposition Risks : Exposure to strong acids/bases hydrolyzes the carbamate. Monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound under resource constraints?

Methodological Answer:

- Factorial Design : Use a 2 factorial approach to evaluate variables (e.g., solvent, temperature, catalyst). For example, molybdenum hexacarbonyl (Mo(CO)) in 1,2-dichloroethane improves reaction efficiency in analogous carbamate syntheses .

- Response Surface Methodology (RSM) : Statistically model interactions between variables to maximize yield while minimizing reagent waste .

Q. What mechanistic insights explain the reactivity of tert-butyl carbamates in nucleophilic substitutions?

Methodological Answer:

- SN1 vs. SN2 Pathways : The tert-butyl group’s steric bulk favors carbocation formation (SN1) in acidic conditions. For example, tert-butyl chloride derivatives undergo solvolysis via a planar carbocation intermediate .

- Leaving Group Stability : The carbamate’s oxygen stabilizes transition states, as demonstrated by DFT calculations for analogous tert-butyl triazinyl compounds .

Q. How can researchers handle air- or moisture-sensitive intermediates during tert-butyl carbamate synthesis?

Methodological Answer:

Q. What computational tools predict the conformational stability of this compound in solution?

Methodological Answer:

- DFT Modeling : Optimize geometries using B3LYP/6-31G(d) to assess axial vs. equatorial tert-butyl conformers. Explicit solvent models (e.g., PCM for dichloromethane) improve accuracy .

- Dynamic NMR : Low-temperature H NMR (e.g., 200 K in CDCl) can resolve rotational barriers of the carbamate group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.